4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide

Description

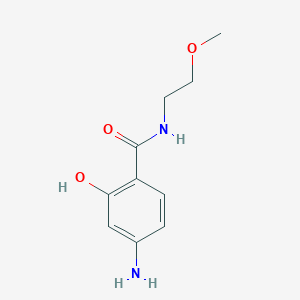

4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with an amino group at position 4, a hydroxyl group at position 2, and an N-(2-methoxyethyl) carboxamide group (see structure below).

Properties

IUPAC Name |

4-amino-2-hydroxy-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-15-5-4-12-10(14)8-3-2-7(11)6-9(8)13/h2-3,6,13H,4-5,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYBBCUANWFYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, providing high yields under relatively simple reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of recoverable catalysts and eco-friendly processes would be emphasized to align with industrial sustainability goals.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

Chemistry

4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways is being explored for therapeutic applications.

Medicine

The therapeutic potential of this compound is significant:

- Cancer Treatment: Investigations into its effects on cancer cell lines have demonstrated potential in inhibiting tumor growth, particularly in breast and ovarian cancers.

- Neurological Disorders: The compound is being studied for its neuroprotective properties, which may be beneficial in treating conditions such as Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the production of:

- Polymers and Resins: Its chemical stability makes it suitable for use in durable materials.

- Dyes and Pigments: The benzamide structure facilitates the development of colorants with specific properties.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Effectiveness |

|---|---|---|

| Antimicrobial | E. coli | Moderate Inhibition |

| Anti-inflammatory | RAW 264.7 Macrophages | Significant Reduction |

| Cancer Cell Growth | MCF-7 (Breast Cancer) | Inhibition of Proliferation |

Table 2: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Ultrasonic Irradiation | Eco-friendly condensation of acids and amines | Rapid reaction times |

| High-temperature Reactions | Traditional method involving heat | Established protocols |

Case Studies

Case Study 1: Anticancer Properties

A study conducted by Boehm et al. (2007) explored the effects of various benzamide derivatives, including this compound, on breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Biological Chemistry demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus. The study highlighted its potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Structure :

- Benzene ring substitutions: 4-amino, 2-hydroxy.

- N-substituent : 2-methoxyethyl carboxamide.

Comparison with Structurally Similar Compounds

The biological activity of benzamide derivatives is highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

HDAC Inhibitors

CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)

HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide)

- Structure: Hydroxamic acid group (zinc-binding), phenylacetylamino.

- Activity: IC50 of 100–200 µM against HepG2 and A549 cells; lower toxicity (LD50 = 1.29 g/kg in mice) compared to Vorinostat (SAHA) .

- Advantage : Improved safety profile with retained efficacy.

4-Amino-N-hydroxy-2-methoxybenzamide

- Structure: 4-amino, 2-methoxy, hydroxamic acid.

- Activity : Hydroxamic acid moiety enhances HDAC binding; exact potency unspecified .

The 2-methoxyethyl group could improve solubility over CI-994’s aminophenyl substituent.

Antitumor Agents with Non-HDAC Mechanisms

GOE1734 (4-Amino-N-(2'-aminophenyl)benzamide)

- Structure: 4-amino, N-(2-aminophenyl).

- Activity: Preferential inhibition of slow-growing tumors (e.g., osteosarcoma, mammary carcinoma) via DNA crosslinking. Maximum tolerated dose (MTD): 4 mg/kg in rats .

- Limitation : Ineffective against rapidly proliferating tumors (Yoshida sarcoma).

Comparison with Target Compound :

The absence of a DNA-reactive group (e.g., alkylating moiety) in the target compound suggests differing mechanisms. Its hydroxyl group may instead facilitate redox-mediated cytotoxicity.

Fungal HDAC Inhibitors

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Boronic Acid

- Structure: Boronic acid, methoxyethylphenoxy.

- Activity : Inhibits Magnaporthe oryzae RPD3 (IC50 = 1 µM), surpassing trichostatin A (1.5 µM) .

- Relevance : Demonstrates substituent-driven specificity; boronic acid enhances target affinity.

Glucokinase Activators

Sulfamoyl Benzamide Derivatives

- Structure : Sulfamoyl, substituted benzamide.

- Activity : Activate glucokinase via H-bond interactions (e.g., with Arg63); IC50 values correlate with substituent bulk .

Comparison with Target Compound :

The target compound’s hydroxyl and methoxyethyl groups may sterically hinder allosteric binding to glucokinase, suggesting divergent applications.

Key Research Findings and Contradictions

- HDAC Inhibition: Hydroxamic acid (HPAPB) or acetylated amino groups (CI-994) are critical for HDAC binding. The target compound’s hydroxyl group may partially compensate but requires validation .

- Toxicity: Methoxyethyl substituents (target compound) may reduce toxicity compared to aminophenyl groups (GOE1734) .

- Mechanistic Diversity : Benzamides exhibit target promiscuity; structural nuances dictate specificity (e.g., boronic acid for fungal HDACs vs. sulfamoyl for glucokinase ).

Biological Activity

4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a hydroxyl group, and a methoxyethyl side chain attached to a benzamide core. This unique combination of functional groups contributes to its biological reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, leading to modulation of their activity. This can result in several biological effects, such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

- Antioxidant Activity : It has been shown to exhibit antioxidative properties, which are beneficial in combating oxidative stress-related diseases .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, particularly Gram-positive bacteria .

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. The IC50 values for various derivatives have been reported, showcasing their potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Derivative 10 | HCT 116 | 3.7 |

| Derivative 12 | MCF-7 | 1.2 |

| Derivative 36 | HEK 293 | 5.3 |

These findings suggest that modifications to the benzamide structure can enhance antiproliferative activity, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has shown significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM. This suggests its potential use as an antimicrobial agent .

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives of benzamide compounds, highlighting that those with hydroxyl and methoxy substitutions exhibited enhanced activity against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .

- Oxidative Stress Studies : In vitro tests revealed that certain derivatives improved antioxidative activity compared to the standard antioxidant BHT (butylated hydroxytoluene), indicating their potential role in reducing oxidative stress in cells.

- Antibacterial Efficacy : A comparative study on the antibacterial efficacy of several benzamide derivatives demonstrated that those with additional hydroxyl groups showed superior activity against pathogenic bacteria, suggesting structural modifications can lead to enhanced antimicrobial properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Aminobenzoic Acid | Precursor for folic acid synthesis | Limited direct therapeutic applications |

| 2-Hydroxybenzamide | Used in pharmaceutical synthesis | Moderate biological activity |

| N-Isobutylbenzamide | Potential therapeutic agent | Studied for anticancer properties |

The distinct combination of functional groups in this compound allows for enhanced biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.